molecular formula C23H22N4O3 B10930176 N-(2-methoxyphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-methoxyphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10930176
M. Wt: 402.4 g/mol
InChI Key: YUGMOYCFKFTOPC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological and pharmacological activities. The presence of methoxyphenyl groups enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

The synthesis of N-(2-methoxyphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of methoxyphenyl groups: This step often involves electrophilic aromatic substitution reactions.

    Carboxamide formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(2-methoxyphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-methoxyphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its pharmacological properties.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-methoxybenzylidene)-N,N-dialkyliminium salts: These compounds also feature methoxyphenyl groups and have similar reactivity.

    2-(4-methoxyphenyl)pyridinium salts: These compounds share the pyridine core and methoxyphenyl groups, making them chemically similar.

The uniqueness of this compound lies in its specific structural arrangement and the presence of the pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H22N4O3/c1-14-21-17(23(28)25-18-7-5-6-8-20(18)30-4)13-19(24-22(21)27(2)26-14)15-9-11-16(29-3)12-10-15/h5-13H,1-4H3,(H,25,28)

InChI Key

YUGMOYCFKFTOPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4OC)C

Origin of Product

United States

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